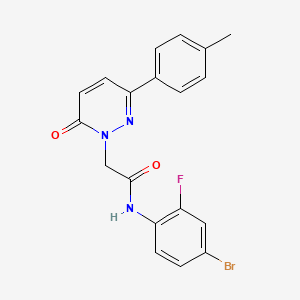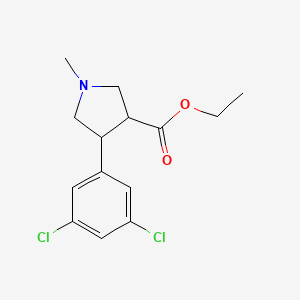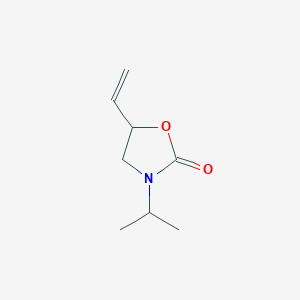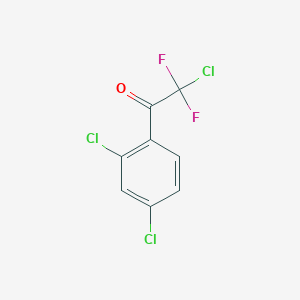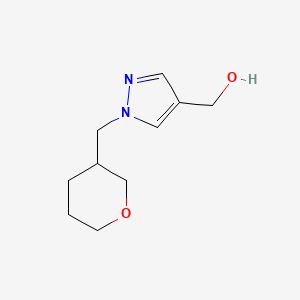
N,N-dimethyl-1-(2-nitrophenyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1-(2-nitrophenyl)piperidin-4-amine: is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-(2-nitrophenyl)piperidin-4-amine typically involves the reaction of 2-nitrobenzaldehyde with N,N-dimethylpiperidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the nitro group to an amine group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens in the presence of catalysts.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Various substituted aromatic derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: N,N-dimethyl-1-(2-nitrophenyl)piperidin-4-amine is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its structural features allow it to interact with specific molecular targets, making it a potential lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(2-nitrophenyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N,N-dimethyl-1-(2-nitrophenyl)piperidin-4-amine
- N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine
- N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine
Comparison: While these compounds share a similar core structure, the position of the nitro group on the aromatic ring significantly influences their chemical reactivity and biological activity. This compound is unique due to the ortho position of the nitro group, which can lead to different steric and electronic effects compared to the meta and para isomers.
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N,N-dimethyl-1-(2-nitrophenyl)piperidin-4-amine |
InChI |
InChI=1S/C13H19N3O2/c1-14(2)11-7-9-15(10-8-11)12-5-3-4-6-13(12)16(17)18/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
GMGGQMFPOYKDCK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


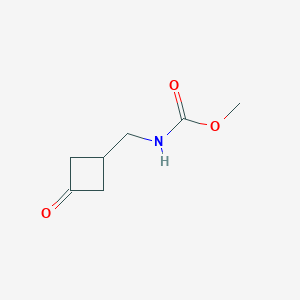
![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(2,3,6-trichlorophenyl)methylidene]acetohydrazide](/img/structure/B14871567.png)
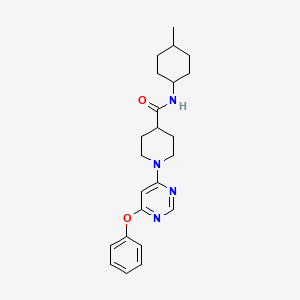
![3,5-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B14871573.png)
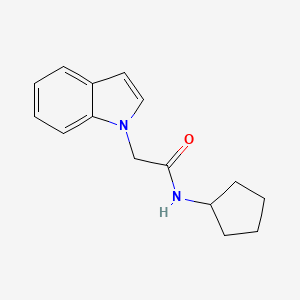
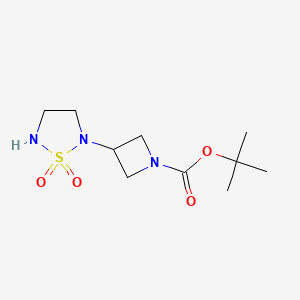
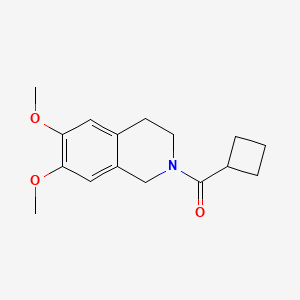
![6-Amino-2-[(4-bromobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B14871597.png)
